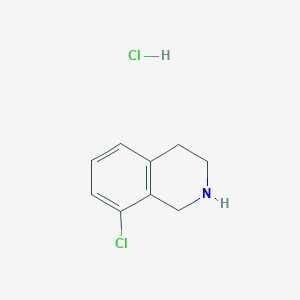

8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSJYEZRPVRRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503767 | |

| Record name | 8-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61563-33-5 | |

| Record name | 8-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 61563-33-5), a key heterocyclic building block in modern medicinal chemistry. This document delves into the core physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of novel therapeutics targeting the central nervous system. Detailed experimental protocols, safety information, and analytical data are provided to support researchers in its effective utilization.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a chlorine atom at the 8-position of the THIQ nucleus, as in 8-Chloro-1,2,3,4-tetrahydroisoquinoline, offers a valuable point for synthetic diversification and can significantly influence the pharmacological profile of its derivatives. This guide serves as a technical resource for professionals engaged in the synthesis, characterization, and application of this versatile intermediate.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 61563-33-5 | [3] |

| Molecular Formula | C₉H₁₀ClN·HCl | [3] |

| Molecular Weight | 204.09 g/mol | [3] |

| Appearance | White solid | [3] |

| Melting Point | Not available | [4] |

| Boiling Point | 310.1 °C at 760 mmHg (of the free base) | [4] |

| Solubility | Data not available. Expected to be soluble in water and polar organic solvents. | |

| Storage Conditions | 0-8 °C, dry | [3] |

Synthesis and Purification

The synthesis of 8-Chloro-1,2,3,4-tetrahydroisoquinoline typically involves the construction of the tetrahydroisoquinoline ring system followed by chlorination, or the use of a pre-chlorinated starting material. The two most common strategies for forming the THIQ core are the Pictet-Spengler and Bischler-Napieralski reactions.

Synthetic Pathways Overview

Figure 1: General synthetic strategies for 8-Chloro-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocol: Bischler-Napieralski Approach (Illustrative)

This protocol describes a general and widely applicable method for the synthesis of tetrahydroisoquinolines, adapted for the target molecule.[5][6]

Step 1: Formation of N-formyl-2-(2-chlorophenyl)ethanamine

-

To a solution of 2-(2-chlorophenyl)ethanamine (1 equivalent) in an appropriate solvent (e.g., formic acid or a mixture of formic acid and acetic anhydride), add the formylating agent.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure. The crude N-formyl derivative can often be used in the next step without further purification.

Step 2: Cyclization to 8-Chloro-3,4-dihydroisoquinoline

-

Dissolve the crude N-formyl-2-(2-chlorophenyl)ethanamine in a dry, high-boiling solvent such as toluene or acetonitrile.

-

Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), dropwise at 0 °C.[5]

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete.

-

Cool the mixture and carefully quench by pouring it onto ice.

-

Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Step 3: Reduction to 8-Chloro-1,2,3,4-tetrahydroisoquinoline

-

Dissolve the crude 8-chloro-3,4-dihydroisoquinoline in a suitable solvent, such as methanol or ethanol.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0 °C.[6]

-

Stir the reaction at room temperature until the reduction is complete.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure and extract the aqueous layer with an organic solvent.

-

Dry the combined organic layers and concentrate to yield the free base of 8-Chloro-1,2,3,4-tetrahydroisoquinoline.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the crude free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol).

-

Add a solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or isopropanolic HCl) dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to afford this compound.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is characterized by the secondary amine and the chlorinated aromatic ring, offering multiple avenues for synthetic modification.

Sources

- 1. 8-Chloro-1,2,3,4-tetrahydroisoquinoline | CAS#:75416-50-1 | Chemsrc [chemsrc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. hmdb.ca [hmdb.ca]

- 4. echemi.com [echemi.com]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride chemical structure and properties.

An In-depth Technical Guide to 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Abstract: This document provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry and neuroscience. We will explore its chemical structure and physicochemical properties, delve into established synthesis methodologies with detailed protocols, and discuss its significant applications as a key intermediate in the development of novel therapeutics, particularly those targeting the central nervous system. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile compound, grounded in scientific literature and established laboratory practices.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a "privileged structure" in medicinal chemistry. This bicyclic scaffold is prevalent in a vast array of natural products, most notably the isoquinoline alkaloids, and serves as the core framework for numerous synthetic compounds with diverse and potent biological activities.[1][2] The inherent structural rigidity and the presence of a secondary amine group make the THIQ moiety an ideal platform for designing molecules that can interact with a wide range of biological targets.[2]

THIQ-based compounds have demonstrated a wide pharmacological spectrum, including anti-cancer, anti-bacterial, anti-viral, and neuroactive properties.[1][3] The strategic substitution on the aromatic and heterocyclic rings allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The introduction of a chlorine atom at the 8-position, as in 8-Chloro-1,2,3,4-tetrahydroisoquinoline, enhances its utility in synthetic chemistry, particularly in cross-coupling reactions, and modulates its electronic properties, making it a valuable intermediate for targeted drug design.[4]

Physicochemical and Structural Characterization

This compound is the salt form of the parent compound, which enhances its stability and solubility in aqueous media, making it easier to handle and formulate.[5]

Chemical Structure:

-

IUPAC Name: 8-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride

-

Core Scaffold: A fused bicyclic system consisting of a benzene ring and a dihydropyridine ring. The chlorine atom is substituted at position 8 of the isoquinoline ring system.

Physicochemical Properties:

The key properties of this compound are summarized in the table below. These values are critical for experimental design, from planning reactions to developing analytical methods and ensuring proper storage.

| Property | Value | Source(s) |

| CAS Number | 61563-33-5 | [5][6] |

| Molecular Formula | C₉H₁₀ClN · HCl (or C₉H₁₁Cl₂N) | [5][6] |

| Molecular Weight | 204.09 g/mol | [5] |

| Appearance | White solid | [5] |

| Purity | ≥95% - ≥96% | [5][6] |

| Storage Conditions | Store at 0-8 °C or -20°C, sealed, away from moisture | [5][6] |

| Boiling Point (Free Base) | 310.1 °C | [7] |

| PubChem CID | 12595072 | [5] |

Spectroscopic Data: Full characterization of this compound relies on standard analytical techniques. While specific spectra are proprietary to suppliers, typical data includes ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry (MS) to confirm the structure and purity.[8]

Synthesis Strategies and Experimental Protocol

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is well-established, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent methods.[1][9] However, for producing 8-Chloro-1,2,3,4-tetrahydroisoquinoline, a common and direct approach is the reduction of the corresponding aromatic precursor, 8-chloroisoquinoline.

General Synthesis Workflow: Reduction of 8-Chloroisoquinoline

The conversion of the stable aromatic isoquinoline ring to the saturated tetrahydroisoquinoline ring requires a potent reduction step. This process breaks the aromaticity of the nitrogen-containing ring while preserving the benzene ring.

Caption: Synthesis workflow for 8-Chloro-1,2,3,4-tetrahydroisoquinoline HCl.

Detailed Experimental Protocol

This protocol describes a representative synthesis via catalytic hydrogenation. The choice of a palladium on carbon (Pd/C) catalyst with a hydride source like Sodium Borohydride (NaBH₄) is effective for the selective reduction of the pyridine ring of the isoquinoline system.[10]

Objective: To synthesize this compound from 8-chloroisoquinoline.

Materials:

-

8-chloroisoquinoline

-

Methanol (MeOH)

-

2-Methyltetrahydrofuran (2-MeTHF)

-

10% Palladium on Carbon (10% Pd/C)

-

Sodium Borohydride (NaBH₄)

-

Ethereal Hydrogen Chloride (HCl) or HCl gas in isopropanol

-

Nitrogen (N₂) gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 8-chloroisoquinoline (1.0 equiv) in a mixture of methanol and 2-methyltetrahydrofuran.[10]

-

Causality: The solvent system is chosen to ensure the solubility of both the starting material and the reducing agent.

-

-

Inert Atmosphere: Bubble nitrogen gas through the solution for 10-15 minutes to remove dissolved oxygen.

-

Causality: This is a critical step to prevent the deactivation of the Pd/C catalyst and to avoid potential side reactions.

-

-

Catalyst Addition: Under a positive pressure of nitrogen, carefully add 10% Pd/C (approx. 0.1 equiv).[10]

-

Causality: Pd/C is a highly effective catalyst for hydrogenation. It provides a surface for the reaction to occur, significantly increasing the reaction rate.

-

-

Reduction: Carefully add Sodium Borohydride (1.1 equiv) portion-wise to the stirred mixture at room temperature.[10] An exothermic reaction may be observed.

-

Causality: NaBH₄ serves as the hydride source. Its addition must be controlled to manage the reaction rate and temperature. Over-reduction can occur with prolonged reaction times.[10]

-

-

Reaction Monitoring: Stir the mixture at 25°C for approximately 60-90 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Trustworthiness: Filtering through Celite is a standard and reliable method to completely remove the fine, heterogeneous catalyst particles.

-

-

Extraction: Remove the organic solvents under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to pH >10. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x).[11]

-

Causality: Basification deprotonates the amine, making the free base product soluble in organic solvents for efficient extraction.

-

-

Isolation of Free Base: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 8-Chloro-1,2,3,4-tetrahydroisoquinoline free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of ethereal hydrogen chloride or HCl gas in isopropanol dropwise with stirring.[12]

-

Causality: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify, and store than the free base, which may be an oil.

-

-

Final Product Isolation: The hydrochloride salt will precipitate out of the solution. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial starting material or intermediate.[5] Its value lies in the chemical handles it provides for constructing more complex molecules.

-

Pharmaceutical Development: It is a key building block in the synthesis of pharmaceuticals targeting neurological disorders.[4][5] The THIQ scaffold can mimic the structure of certain neurotransmitters, allowing derivatives to interact with their receptors.

-

Neuroscience Research: The compound and its derivatives are used as pharmacological tools to investigate dopamine and serotonin receptor interactions.[7] This research provides critical insights into brain function and the underlying mechanisms of mental health conditions like depression and anxiety.[5]

-

Versatile Synthetic Intermediate: The chloro-substituted aromatic ring and the secondary amine provide two distinct points for chemical modification, making it a versatile building block for creating libraries of novel compounds for drug discovery screening.[5] It is used in the development of potential treatments for conditions ranging from Parkinson's disease to hypertension.[4][7]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed. The information below is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) before handling.[13][14]

-

Hazard Identification: Harmful if swallowed.[15] Causes skin and serious eye irritation.[15] May cause respiratory irritation.[15]

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[13][14]

-

Avoid formation of dust and aerosols.[13] Avoid contact with skin, eyes, and clothing.

-

-

Storage:

-

First-Aid Measures:

-

If Inhaled: Move person to fresh air.[13]

-

In Case of Skin Contact: Take off contaminated clothing immediately and wash off with soap and plenty of water.[13]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[16]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[13][14]

-

Conclusion

This compound is a compound of significant strategic importance in the fields of organic synthesis and medicinal chemistry. Its well-defined structure, coupled with its versatile reactivity, establishes it as a foundational element for the synthesis of complex molecular architectures with therapeutic potential. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage the potent biological activities of the tetrahydroisoquinoline scaffold in modern drug discovery.

References

- Synthesis of 8-chloro-7-mercapto-1,2,3,4-tetrahydroisoquinoline hydrochloride.

- This compound.Chem-Impex.

- 8-CHLORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE Safety D

- SAFETY D

- This compound.MySkinRecipes.

- SAFETY D

- 8-chloro-1,2,3,4-tetrahydro-isoquinoline hydrochloride.ChemicalBook.

- Buy 8-chloro-1,2,3,4-tetrahydroisoquinoline

- SAFETY D

- 8-Chloro-1,2,3,4-tetrahydroisoquinoline.MySkinRecipes.

- 8-CHLORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE.Echemi.

- 8-CHLORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE | 61563-33-5.ChemicalBook.

- Synthesis of 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline.PrepChem.com.

- 8-Chloro-1,2,3,4-tetrahydroisoquinoline (C007B-589338).Cenmed Enterprises.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.Royal Society of Chemistry.

- 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride.PubChem.

- 8-Chloro-1,2,3,4-tetrahydroisoquinoline - CAS 75416-50-1.Tyger Scientific.

- 61563-33-5 | this compound.ChemScene.

- The Role of Tetrahydroisoquinolines in Modern Drug Discovery.

- 8-Chloro-1,2,3,4-tetrahydroisoquinoline.PubChem.

- 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.PubChemLite.

- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.MDPI.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.RSC Publishing.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines | MDPI [mdpi.com]

- 4. 8-Chloro-1,2,3,4-tetrahydroisoquinoline [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound [myskinrecipes.com]

- 8. 8-CHLORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE(61563-33-5) 1H NMR [m.chemicalbook.com]

- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 10. echemi.com [echemi.com]

- 11. prepchem.com [prepchem.com]

- 12. prepchem.com [prepchem.com]

- 13. echemi.com [echemi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride: Properties, Synthesis, and Applications

Introduction:

Within the landscape of modern medicinal chemistry, heterocyclic compounds serve as foundational scaffolds for the development of novel therapeutics.[1] Among these, the 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is recognized as a "privileged structure," a framework that is frequently found in both natural products and synthetic molecules with diverse biological activities.[1][2] This guide focuses on a specific, high-value derivative: 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No: 61563-33-5).

This compound is a versatile chemical building block, primarily utilized as a key intermediate in the synthesis of pharmaceuticals.[3][4] Its chlorinated aromatic ring and secondary amine provide reactive handles for constructing more complex molecules, particularly those designed to interact with biological targets in the central nervous system.[3][5] Researchers in drug discovery and neuroscience leverage this intermediate to explore potential treatments for neurological disorders such as depression and anxiety, making a thorough understanding of its properties and handling essential.[3]

Section 1: Physicochemical Characteristics

This compound is typically supplied as a white to off-white solid, valued for its stability and ease of handling in a laboratory setting.[3] The hydrochloride salt form enhances its stability and often improves solubility in polar solvents compared to the free base.

| Property | Value | Source(s) |

| CAS Number | 61563-33-5 | [3][6][7] |

| Molecular Formula | C₉H₁₀ClN·HCl (or C₉H₁₁Cl₂N) | [3][8] |

| Molecular Weight | 204.09 g/mol | [3][8] |

| Appearance | White solid | [3] |

| Typical Purity | ≥ 96% | [3] |

| Storage Conditions | Store at 0-8 °C, in a dry, cool, and well-ventilated place. | [3][9] |

Section 2: Synthesis and Purification

The synthesis of this compound is most commonly achieved through the chemical reduction of its aromatic precursor, 8-chloroisoquinoline. This transformation targets the heterocyclic ring for saturation while preserving the chloro-substituted benzene ring, a critical feature for its subsequent use in medicinal chemistry.

Generalized Synthetic Workflow

The process involves two main stages: reduction of the isoquinoline core and subsequent salt formation to yield the stable hydrochloride product.

Caption: Generalized workflow for the synthesis of the target compound.

Representative Synthetic Protocol

This protocol is a representative example based on established chemical reductions of similar heterocyclic systems.[10]

Objective: To synthesize this compound from 8-chloroisoquinoline.

Materials:

-

8-Chloroisoquinoline

-

Borane-methyl sulfide complex (BMS)

-

Methylene chloride (anhydrous)

-

Methanol

-

Ethereal hydrogen chloride (HCl)

-

Nitrogen gas supply

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 8-chloroisoquinoline in anhydrous methylene chloride.

-

Reduction: Cool the solution and add a borane-methyl sulfide complex dropwise with stirring. Causality: The borane complex is a selective reducing agent that saturates the C=N and C=C bonds within the pyridine ring of the isoquinoline core without affecting the benzene ring.

-

Reflux: After the addition is complete, allow the mixture to stir before gently refluxing for several hours to drive the reaction to completion.

-

Quenching: Cool the reaction mixture to approximately 5°C in an ice bath. Carefully and slowly add methanol dropwise to quench the excess borane reagent. Trustworthiness: This step is critical for safety, as the quench is exothermic. Slow addition prevents uncontrolled effervescence.

-

Solvent Removal: Evaporate the solvent under reduced pressure. Co-evaporate with methanol several times to remove borate esters, yielding the crude free base.

-

Salt Formation: Dissolve the resulting residue in a minimal amount of methanol.

-

Precipitation: Add ethereal hydrogen chloride dropwise to the solution. The hydrochloride salt, being less soluble, will precipitate out. Causality: Converting the free base to its hydrochloride salt facilitates isolation via precipitation and provides a more stable, crystalline final product.

-

Isolation: Collect the resulting white precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Section 3: Applications in Drug Discovery and Neuroscience

The primary value of this compound lies in its role as a versatile scaffold in organic synthesis and pharmaceutical development.[3] Its structure is a launching point for creating diverse molecular libraries aimed at various biological targets.

-

Pharmaceutical Development: It is a key intermediate for pharmaceuticals targeting neurological disorders.[3][4] The tetrahydroisoquinoline core mimics the structure of certain neurotransmitters, making it a valuable starting point for compounds intended to interact with dopamine and serotonin receptors.[5]

-

Neuroscience Research: The compound and its derivatives are used in research to probe neurotransmitter systems, helping to elucidate brain function and the underlying mechanisms of mental health conditions.[3]

-

Organic Synthesis: As a building block, it facilitates the creation of complex molecules.[3] The chloro-substituent, in particular, enhances reactivity in cross-coupling reactions, a powerful tool in modern medicinal chemistry.[5]

Conceptual Drug Development Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [myskinrecipes.com]

- 5. 8-Chloro-1,2,3,4-tetrahydroisoquinoline [myskinrecipes.com]

- 6. echemi.com [echemi.com]

- 7. 8-CHLORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE | 61563-33-5 [chemicalbook.com]

- 8. 8-Chloro-1,2,3,4-tetrahydro-isoquinoline, HCl | CymitQuimica [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. prepchem.com [prepchem.com]

8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Technical Guide to Investigating its Potential Biological Activities

Abstract

8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a halogenated derivative of the versatile tetrahydroisoquinoline (THIQ) scaffold. While primarily utilized as a strategic intermediate in the synthesis of complex neuropharmacological agents and other bioactive molecules, the inherent structural properties of the 8-chloro-THIQ core suggest a range of potential biological activities.[1][2] This technical guide provides a comprehensive overview of these potential activities, drawing upon structure-activity relationship (SAR) data from the broader THIQ class. It serves as a roadmap for researchers and drug development professionals, detailing the scientific rationale and step-by-step experimental protocols required to elucidate the compound's pharmacological profile. We will explore its potential as a modulator of dopaminergic and serotonergic systems, a monoamine oxidase (MAO) inhibitor, and a candidate for antitumor and neuroprotective effects.

Introduction: The Tetrahydroisoquinoline Scaffold and the Influence of Halogenation

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[3][4][5] The versatility of the THIQ structure allows it to interact with a diverse array of biological targets, leading to applications ranging from antitumor antibiotics to central nervous system (CNS) agents.[3][6][7]

The introduction of a chlorine atom at the 8-position of the THIQ ring is a deliberate structural modification that can significantly influence the molecule's physicochemical properties and, consequently, its biological interactions. Halogenation can alter electron distribution, lipophilicity, and metabolic stability, often leading to enhanced binding affinity and selectivity for specific biological targets. In the context of CNS-active compounds, such substitutions are particularly crucial for modulating receptor interactions.[2]

While this compound is principally regarded as a building block,[1][2] its structural similarity to known bioactive THIQs warrants a thorough investigation into its intrinsic pharmacological potential. This guide outlines the key biological pathways and targets that are most likely to be modulated by this compound based on established SAR principles.

Potential Biological Activity I: Dopamine Receptor Modulation

The structural resemblance of the THIQ core to dopamine makes the dopaminergic system a primary area of investigation. Dopamine receptors, classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, are critical targets in the treatment of neuropsychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[8]

Scientific Rationale

Studies on substituted THIQs have consistently demonstrated their capacity to bind to dopamine receptors.[9][10][11] The presence and position of substituents on the aromatic ring of the THIQ are critical for affinity and selectivity. For instance, the well-characterized D1 receptor antagonist, SCH 23390, is an 8-chloro-substituted benzazepine, highlighting the importance of the chloro-group in this position for dopamine receptor interaction.[8] Although a benzazepine and not a tetrahydroisoquinoline, it underscores the compatibility of a chloro-substituted aromatic ring in the D1 receptor binding pocket. Research on other halogenated THIQs further supports the hypothesis that the 8-chloro substitution could confer significant affinity for dopamine D1 and/or D2 receptor subtypes.

Experimental Workflow: Dopamine Receptor Binding Assay

To determine the affinity of this compound for dopamine receptors, a competitive radioligand binding assay is the gold standard. This experiment measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Detailed Protocol:

-

Membrane Preparation: Utilize commercially available cell lines stably expressing human dopamine D1 or D2 receptors (e.g., HEK293 or CHO cells). Harvest cells and prepare crude membrane fractions by homogenization and differential centrifugation.

-

Binding Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Assay Setup: In a 96-well plate, combine:

-

Receptor membranes (typically 10-50 µg protein per well).

-

Radioligand at a concentration near its Kd value (e.g., ~1 nM [3H]SCH23390 for D1; ~0.5 nM [3H]Spiperone for D2).

-

A range of concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

For non-specific binding control wells, add a high concentration of a known unlabeled antagonist (e.g., 10 µM haloperidol).

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Potential Biological Activity II: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO can increase the synaptic availability of these neurotransmitters, a mechanism exploited by several antidepressant and anti-Parkinsonian drugs.

Scientific Rationale

Certain THIQ derivatives are known to be inhibitors of both MAO-A and MAO-B. This activity is attributed to the structural similarity of the THIQ core to the endogenous monoamine substrates. The inhibition of MAO by THIQs can lead to an increase in monoamine levels in the brain, which is associated with antidepressant-like effects in animal models. Given that this compound shares this core structure, it is plausible that it may also exhibit MAO inhibitory properties.

Experimental Workflow: MAO Inhibition Assay

A fluorimetric assay is a robust and convenient method to screen for MAO inhibition. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate.

Detailed Protocol:

-

Reagent Preparation:

-

Use commercially available recombinant human MAO-A or MAO-B.

-

Prepare a working solution of the substrate (e.g., p-tyramine, which is non-selective).

-

Prepare a detection mix containing horseradish peroxidase (HRP) and a suitable fluorogenic dye (e.g., Amplex Red or similar).

-

Prepare a range of concentrations of this compound.

-

-

Assay Setup: In a black 96-well plate, add:

-

MAO-A or MAO-B enzyme solution.

-

Varying concentrations of the test compound. Include wells with a known inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) as a positive control, and wells with buffer as a negative control (100% activity).

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate and detection mix to all wells to start the reaction.

-

Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically over 30-60 minutes at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.

-

Data Analysis:

-

Determine the rate of reaction (slope of the fluorescence vs. time curve) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percentage of inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the IC50 value.

-

Potential Biological Activity III: Antitumor Activity

The THIQ scaffold is present in several potent antitumor antibiotics, including saframycins and quinocarcin.[3] Synthetic THIQ derivatives have also been evaluated for their anticancer properties, showing activity against various cancer cell lines.[6][7]

Scientific Rationale

The planar aromatic system and the basic nitrogen atom of the THIQ structure allow for potential interactions with biological macromolecules like DNA and various enzymes involved in cell proliferation. While the precise mechanism can vary, activities such as the inhibition of key signaling pathways or the induction of apoptosis have been reported for THIQ derivatives. Given the established antitumor potential of the general scaffold, it is prudent to screen this compound for cytotoxic effects against a panel of human cancer cell lines.

Experimental Workflow: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation. It measures the metabolic activity of living cells, which serves as an indicator of cytotoxicity.

Detailed Protocol:

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., HCT116 colorectal carcinoma, MDA-MB-231 breast adenocarcinoma, A549 lung carcinoma) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the treated cells for a defined period, typically 48 or 72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log concentration of the compound to generate a dose-response curve.

-

Determine the GI50 (concentration causing 50% growth inhibition) from this curve.

-

Summary and Future Directions

This compound represents a molecule of significant interest at the intersection of synthetic chemistry and pharmacology. While its primary role to date has been as a synthetic intermediate, the foundational principles of medicinal chemistry and the extensive literature on the bioactivities of the THIQ scaffold strongly suggest that it possesses its own pharmacological profile.

The most promising avenues for investigation are its potential interactions with dopamine receptors , its capacity for MAO inhibition , and its possible antitumor effects . The experimental protocols detailed in this guide provide a robust framework for systematically evaluating these potential activities.

Positive results from these initial screens would warrant further investigation, including:

-

Serotonin Receptor Screening: Given its use as a precursor for serotonin receptor ligands, direct screening against 5-HT receptor subtypes is a logical next step.[2]

-

Neuroprotective Assays: If the compound shows MAO inhibitory or antioxidant properties, its ability to protect neuronal cells from toxins (e.g., MPP+, rotenone) should be assessed.

-

In Vivo Studies: Any significant in vitro activity would need to be validated in appropriate animal models to assess efficacy, pharmacokinetics, and safety.

By applying the principles and protocols outlined herein, researchers can effectively unlock the potential biological activities of this compound, potentially transforming this known intermediate into a lead compound for novel therapeutic development.

References

- 1. This compound [myskinrecipes.com]

- 2. 8-Chloro-1,2,3,4-tetrahydroisoquinoline [myskinrecipes.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

The Strategic Role of 8-Chloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride in CNS Drug Discovery: A Technical Guide

This in-depth technical guide provides a comprehensive review of the synthesis, characterization, and pharmacological significance of 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes current literature to offer field-proven insights into the utility of this versatile scaffold in the development of novel therapeutics targeting the central nervous system.

Introduction: The Tetrahydroisoquinoline Scaffold - A Privileged Structure in Neuropharmacology

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a wide array of natural products and synthetic compounds with significant biological activities.[1] Its rigid framework provides a three-dimensional arrangement of substituents that can effectively interact with various biological targets, particularly within the central nervous system (CNS). The inherent bioactivity and synthetic tractability of the THIQ scaffold have made it a focal point for the development of agents targeting neurological and psychiatric disorders.[2]

The introduction of a chlorine atom at the 8-position of the THIQ ring system modulates the electronic and lipophilic properties of the molecule, potentially influencing its binding affinity, selectivity, and pharmacokinetic profile. This compound serves as a crucial building block in the synthesis of more complex molecules aimed at interacting with key neurotransmitter systems, such as the dopaminergic and serotonergic pathways.[3][4] Its structural similarity to endogenous neuroamines and its utility in constructing novel receptor ligands underscore its importance in contemporary drug discovery efforts.[3][5]

Synthesis and Characterization: Establishing a Foundation of Purity and Identity

The synthesis of this compound can be achieved through established synthetic routes for substituted tetrahydroisoquinolines, most notably the Pictet-Spengler and Bischler-Napieralski reactions.[2][6] These methods provide a reliable foundation for accessing the core scaffold, which can then be further modified.

Synthetic Pathway Overview

A common strategy for the synthesis of 8-substituted tetrahydroisoquinolines involves the cyclization of a corresponding phenethylamine derivative. The Pictet-Spengler reaction, for instance, involves the condensation of a phenethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. The Bischler-Napieralski reaction offers an alternative route through the cyclization of a β-phenylethylamide using a dehydrating agent, followed by reduction of the resulting 3,4-dihydroisoquinoline.

Sources

A Comprehensive Technical Guide to the Safe Handling, Storage, and Management of 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Introduction: 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a substituted tetrahydroisoquinoline that serves as a valuable intermediate and building block in medicinal chemistry and drug development.[1] Its utility in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders, makes it a common reagent in research laboratories.[1] However, like many specialized chemical reagents, its safe and effective use is predicated on a thorough understanding of its hazard profile and the implementation of rigorous safety protocols.

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage this compound responsibly. Moving beyond a simple recitation of rules, we will explore the causality behind each procedural recommendation, empowering laboratory personnel to cultivate a culture of intrinsic safety. The protocols herein are designed as self-validating systems to ensure the integrity of experiments and the protection of personnel.

Compound Identification and Hazard Profile

A foundational element of laboratory safety is a precise understanding of the material's identity and its inherent hazards. This knowledge informs every subsequent handling, storage, and emergency response decision.

1.1. Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | [2][3] |

| CAS Number | 61563-33-5 | [1] |

| Molecular Formula | C₉H₁₀ClN·HCl | [1] |

| Molecular Weight | 204.09 g/mol | [1] |

| Appearance | White solid | [1] |

| Boiling Point | 310.1°C at 760 mmHg | [2] |

1.2. GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards. The "Warning" signal word indicates a moderate level of hazard.[4][5]

| Hazard Class & Category | GHS Code | Hazard Statement | Implication for Researchers |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | [4][5][6] |

| Skin Irritation (Category 2) | H315 | Causes skin irritation | [4][5] |

| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation | [4][5] |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation | [4][5] |

Engineering Controls and Personal Protective Equipment (PPE): The First Line of Defense

The hierarchy of controls is a fundamental principle in chemical safety that prioritizes the most effective measures for risk reduction. This approach emphasizes that relying solely on personal protective equipment is the last and least effective line of defense.

Caption: The Hierarchy of Controls prioritizes engineering solutions over PPE.

2.1. Engineering Controls: The Most Critical Barrier

The primary risk associated with this compound is the inhalation of fine dust and contact with the solid.[4][5] Therefore, engineering controls are non-negotiable.

-

Chemical Fume Hood: All weighing, transferring, and solution preparation activities involving the solid compound must be conducted inside a properly functioning and certified chemical fume hood.[7] This is the primary method to prevent respiratory exposure by capturing dust at the source.[8]

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[2][4]

2.2. Personal Protective Equipment (PPE): The Essential Final Layer

PPE is required to protect from hazards that cannot be eliminated through engineering controls.[7][9]

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] Standard safety glasses do not provide adequate protection from dust particles. A face shield may be worn over goggles for added protection during procedures with a higher splash risk.

-

Skin Protection:

-

Gloves: Wear chemical-resistant, impervious gloves (e.g., nitrile). Gloves must be inspected for tears or holes before each use.[2] Contaminated gloves should be removed and disposed of properly, followed by hand washing.

-

Protective Clothing: A long-sleeved lab coat is mandatory. For larger quantities or tasks with a significant risk of spillage, impervious clothing or a chemical-resistant apron should be worn.[2][4]

-

-

Respiratory Protection: When engineering controls are not feasible or during a large spill cleanup, a full-face respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.[2][10]

Standard Operating Procedures for Handling

Adherence to standardized protocols is crucial for ensuring both experimental reproducibility and personnel safety. The primary goal is to minimize the generation of dust and prevent cross-contamination.

3.1. Protocol: Weighing and Transferring the Solid Compound

-

Preparation: Before handling, confirm the fume hood is operational. Don all required PPE (goggles, lab coat, gloves). Prepare the workspace by laying down absorbent bench paper.

-

Tare and Weigh: Place a clean weigh boat on the analytical balance inside the fume hood and tare the balance.

-

Transfer: Using a clean spatula, carefully transfer the desired amount of this compound to the weigh boat. Perform this action slowly and close to the surface to minimize the creation of airborne dust.

-

Seal Source Container: Immediately and tightly close the lid on the main stock container to protect its integrity.[2][4]

-

Cleanup: After transfer, clean the spatula with an appropriate solvent-dampened wipe. Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.

3.2. Protocol: Preparing Solutions

-

Preparation: Perform this entire procedure within a chemical fume hood.

-

Solvent Addition: Add the desired volume of the appropriate solvent to a clean, properly sized flask or beaker equipped with a magnetic stir bar.

-

Solute Addition: Slowly add the pre-weighed solid compound to the solvent while stirring. This method, adding the solid to the liquid, helps control the dissolution process and prevents splashing and clumping.

-

Mixing: Cover the vessel (e.g., with a watch glass or cap) to prevent vapor release and allow the mixture to stir until the solid is fully dissolved.

Storage and Incompatibility

Proper storage is essential for maintaining the chemical's purity and preventing hazardous reactions.

4.1. Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 0-8 °C | [1][11] |

| Atmosphere | Dry | The hydrochloride salt can be hygroscopic; a dry environment prevents clumping and degradation. |

| Container | Store in the original, tightly closed container. | [2][4] |

| Location | Cool, dry, well-ventilated, and locked-up area. | [2][4][12] |

4.2. Chemical Incompatibility

Avoid storing or mixing this compound with the following materials to prevent dangerous reactions. A notable incompatibility for amine hydrochloride salts is with strong bases, which will neutralize the HCl salt, liberating the free amine. The free base may have different solubility, stability, and toxicological properties.

Caption: Key chemical incompatibilities for the title compound.[12]

Emergency Procedures: Spill and Exposure Management

Rapid and correct response during an emergency is critical to mitigating harm. All laboratory personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. 8-CHLORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE | 61563-33-5 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 8-Chloro-1,2,3,4-tetrahydroisoquinoline | C9H10ClN | CID 12595071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. echemi.com [echemi.com]

- 9. sams-solutions.com [sams-solutions.com]

- 10. echemi.com [echemi.com]

- 11. 8-Chloro-1,2,3,4-tetrahydroisoquinoline | CAS#:75416-50-1 | Chemsrc [chemsrc.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Characterization of 8-Chloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key intermediate in pharmaceutical development and neuroscience research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive understanding of the compound's structural features as elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound (CAS No: 61563-33-5) is a substituted tetrahydroisoquinoline derivative.[2][3] The tetrahydroisoquinoline scaffold is a prevalent motif in a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities. The introduction of a chlorine atom at the 8-position of the aromatic ring significantly influences the electronic properties and biological interactions of the molecule. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which is crucial for its application in medicinal chemistry and drug discovery.

This guide will present a detailed examination of the predicted and expected spectroscopic data for this compound, offering insights into the interpretation of its spectral features. The methodologies for data acquisition are also detailed to provide a framework for experimental validation.

Chemical Structure and Analytical Workflow

The structural analysis of this compound involves a multi-faceted spectroscopic approach to unambiguously determine its chemical makeup.

Caption: Analytical workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical for hydrochloride salts to ensure solubility and minimize exchange of the ammonium proton.[4]

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Apply a 90° pulse and an appropriate relaxation delay.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-160 ppm).

-

Employ proton decoupling to simplify the spectrum to singlets for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.2 - 7.4 | d | ~8.0 |

| H-6 | 7.1 - 7.3 | t | ~7.8 |

| H-7 | 7.0 - 7.2 | d | ~7.6 |

| H-1 | 4.2 - 4.4 | s (br) | - |

| H-3 | 3.3 - 3.5 | t | ~6.0 |

| H-4 | 3.0 - 3.2 | t | ~6.0 |

| NH₂⁺ | 9.0 - 10.0 | s (br) | - |

Interpretation:

-

Aromatic Protons (H-5, H-6, H-7): The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The presence of the electron-withdrawing chlorine atom at C-8 will influence the chemical shifts of these protons. H-7, being ortho to the chlorine, is expected to be the most deshielded, followed by H-5. The splitting patterns (doublet, triplet, doublet) arise from the coupling between adjacent protons.

-

Methylene Protons (H-1, H-3, H-4): The protons of the tetrahydroisoquinoline core will appear in the aliphatic region. The benzylic protons at C-1 are expected to be a broad singlet due to their proximity to the quaternary carbon and the nitrogen atom. The protons at C-3 and C-4 are expected to appear as triplets due to coupling with each other.

-

Ammonium Proton (NH₂⁺): As a hydrochloride salt, the nitrogen atom is protonated. This exchangeable proton is expected to appear as a broad singlet at a downfield chemical shift, the exact position and broadness of which will be dependent on the solvent and concentration.[4]

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are summarized below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-8a | 135 - 138 |

| C-4a | 130 - 133 |

| C-8 | 128 - 131 |

| C-6 | 127 - 130 |

| C-5 | 126 - 129 |

| C-7 | 125 - 128 |

| C-1 | 45 - 48 |

| C-3 | 40 - 43 |

| C-4 | 28 - 31 |

Interpretation:

-

Aromatic Carbons: Six signals are expected in the aromatic region (120-140 ppm). The carbon bearing the chlorine atom (C-8) will be directly influenced, and its chemical shift can be predicted based on substituent effects. The quaternary carbons (C-4a and C-8a) will also be present in this region.

-

Aliphatic Carbons: Three signals are expected for the aliphatic carbons of the heterocyclic ring. The benzylic carbon (C-1) will be the most downfield of the three, followed by the carbon adjacent to the nitrogen (C-3), and finally the C-4 carbon.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean ATR crystal is first collected.

-

The sample spectrum is then recorded.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Predicted IR Spectral Data

| **Wavenumber Range (cm⁻¹) ** | Vibrational Mode | Functional Group |

| 3200 - 2800 | N-H stretch | Ammonium (NH₂⁺) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic (CH₂) |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1100 - 1000 | C-N stretch | Amine |

| 800 - 700 | C-Cl stretch | Aryl chloride |

| 850 - 750 | C-H bend | Aromatic (out-of-plane) |

Interpretation:

-

N-H Stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the ammonium group. This broadness is characteristic of hydrogen bonding.

-

C-H Stretching: Sharp peaks between 3100-3000 cm⁻¹ are indicative of aromatic C-H stretching, while those between 3000-2850 cm⁻¹ are due to aliphatic C-H stretching of the methylene groups.

-

Aromatic C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-Cl Stretching: A moderate to strong absorption in the 800-700 cm⁻¹ region is expected for the C-Cl stretching vibration.

-

Aromatic C-H Bending: The substitution pattern on the aromatic ring can often be inferred from the out-of-plane C-H bending vibrations in the 850-750 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar and ionic compounds.

-

Data Acquisition:

-

The sample is introduced into the ESI source via direct infusion or through a liquid chromatograph.

-

The mass spectrum is acquired in positive ion mode to observe the protonated molecule.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Predicted Mass Spectrum Data

| m/z (Mass-to-Charge Ratio) | Ion Identity | Interpretation |

| 168.06 | [M+H]⁺ | Molecular ion of the free base (C₉H₁₁ClN⁺) |

| 167.05 | [M]⁺˙ | Molecular ion radical of the free base |

| 132.07 | [M-Cl]⁺ | Loss of a chlorine radical |

| 138.08 | [M-C₂H₄]⁺˙ | Retro-Diels-Alder fragmentation |

Interpretation:

-

Molecular Ion: In ESI-MS, the base peak is expected to be the protonated molecule of the free base, [M+H]⁺, at an m/z corresponding to the molecular weight of C₉H₁₀ClN plus a proton. The presence of the chlorine atom will be evident from the isotopic pattern, with a characteristic M+2 peak with an intensity of approximately one-third of the M peak.

-

Fragmentation Pattern: The fragmentation of the tetrahydroisoquinoline ring system is well-documented. A common fragmentation pathway involves the retro-Diels-Alder reaction, leading to the loss of ethylene. Another potential fragmentation is the loss of the chlorine atom.

Caption: Predicted major fragmentation pathways for 8-Chloro-1,2,3,4-tetrahydroisoquinoline in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted NMR, IR, and MS data, along with the detailed interpretation of the spectral features, serve as a valuable reference for researchers in the fields of pharmaceutical sciences and medicinal chemistry. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the reliability and reproducibility of the analytical results. This in-depth understanding of the compound's spectroscopic properties is fundamental for its quality control and its successful application in the synthesis of novel therapeutic agents.

References

-

Chem-Impex. This compound. [Link]

-

PubChem. 8-Chloro-1,2,3,4-tetrahydroisoquinoline. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

NIST Chemistry WebBook. 1,2,3,4-Tetrahydroisoquinoline. [Link]

-

ResearchGate. Can the salt form of my organic compound be determined using NMR? [Link]

Sources

Physical properties like melting point and solubility of 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride.

An In-depth Technical Guide to the Physical Properties of 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Prepared by: Senior Application Scientist

Introduction

This compound (CAS No. 61563-33-5) is a substituted tetrahydroisoquinoline derivative.[1] The tetrahydroisoquinoline scaffold is a significant structural motif found in numerous natural products and synthetic compounds with diverse biological activities.[2][3] As such, this hydrochloride salt serves as a crucial intermediate and building block in medicinal chemistry and pharmaceutical development, particularly for agents targeting the central nervous system.[1][4]

A thorough understanding of the physicochemical properties of any active pharmaceutical ingredient (API) or intermediate is fundamental to drug development. Properties such as melting point and solubility are critical determinants of a compound's purity, stability, formulation feasibility, and ultimately, its bioavailability.

This guide provides a comprehensive overview of the key physical properties of this compound. Recognizing that this compound is a specialized research intermediate, publicly available experimental data is limited. Therefore, this document focuses not only on reported values but also provides detailed, field-proven experimental protocols for determining these properties in a research or quality control setting. The methodologies described herein are designed to ensure data integrity and reproducibility, aligning with standard pharmaceutical practices.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical constant used for identification and as a primary indicator of purity.[3] For a pure compound, melting occurs over a narrow, sharply defined temperature range. The presence of impurities typically causes a depression and broadening of this melting range.[3] As a hydrochloride salt, this compound is an ionic compound expected to form a crystalline lattice with a relatively high melting point.

Reported Melting Point Data

A comprehensive search of scientific literature and chemical databases reveals that an experimentally determined melting point for this compound (CAS 61563-33-5) has not been widely published. However, data for a structurally related analog, 8-chloro-7-mercapto-1,2,3,4-tetrahydroisoquinoline hydrochloride, shows a melting point of 230-234 °C with decomposition.[5] This suggests that the title compound likely possesses a similarly high melting point.

| Compound Name | CAS Number | Reported Melting Point (°C) |

| This compound | 61563-33-5 | Data Not Available |

| 8-chloro-7-mercapto-1,2,3,4-tetrahydroisoquinoline hydrochloride | Not Available | 230 - 234 (with decomposition)[5] |

Experimental Protocol: Capillary Melting Point Determination

The following protocol describes the definitive method for determining the melting point range of a solid crystalline compound using a digital melting point apparatus. This method is standard in most pharmacopeias.

Causality and Scientific Rationale: The capillary method ensures uniform and controlled heating of a small, packed sample. A slow heating ramp rate near the expected melting point is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate observation of the temperatures at which melting begins and is complete. A rapid initial heating phase is used to quickly approach the approximate melting point to save time, a common practice in research settings.[3]

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount of dry this compound powder onto a clean, dry watch glass.

-

Crush the sample into a fine powder using a spatula.

-

Press the open end of a glass capillary tube (sealed at one end) into the powder until a small amount of sample enters the tube.

-

Tap the sealed end of the capillary on a hard surface to compact the powder. Repeat until a packed column of 2-3 mm in height is achieved at the bottom of the tube.

-

-

Instrument Setup (Digital Melting Point Apparatus):

-

Ensure the heating block is clean and has cooled to well below the expected melting point.

-

Set a "Start Temperature" approximately 20 °C below the expected melting point (a preliminary rapid determination may be needed if the melting point is completely unknown).

-

Set a slow, precise "Ramp Rate" of 1-2 °C per minute.

-

Set a "Stop Temperature" sufficiently above the expected melting point.

-

-

Measurement:

-

Insert the prepared capillary tube into the sample holder of the apparatus.

-

Initiate the heating program. The apparatus will heat rapidly to the start temperature and then begin the slow ramp.

-

Observe the sample through the magnifying lens.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Continue observing and record the temperature (T2) at which the last solid crystal melts completely.

-

The melting point is reported as the range T1 - T2.

-

-

Validation:

-

For authoritative results, the determination should be performed in triplicate.

-

The thermometer or temperature probe of the apparatus should be calibrated periodically using certified reference standards.

-

Workflow Diagram: Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. In drug development, the aqueous solubility of a compound is a critical parameter that influences its absorption and bioavailability.[6] The Biopharmaceutics Classification System (BCS) uses solubility as a key metric to classify drug substances.[7] As a hydrochloride salt, this compound is anticipated to exhibit greater solubility in aqueous and polar solvents compared to its corresponding free base due to the ion-dipole interactions between the charged molecule and polar solvent molecules.

Expected Solubility Profile

Quantitative solubility data for this compound is not widely available in the public domain. An experimental assessment is required to determine its solubility in various pharmaceutically relevant solvents. The table below outlines the key solvents in which solubility should be determined.

| Solvent System | Rationale for Selection | Expected Solubility | Quantitative Value |

| Water | Primary biological solvent. | High | To be determined |

| 0.1 N HCl (pH ~1.2) | Simulates gastric fluid. | High | To be determined |

| PBS (pH 7.4) | Simulates physiological pH of blood/intestine. | High | To be determined |

| Ethanol | Common co-solvent in formulations. | Soluble | To be determined |

| Dimethyl Sulfoxide (DMSO) | Aprotic polar solvent for stock solutions. | Very Soluble | To be determined |

Experimental Protocol: Equilibrium Shake-Flask Solubility

The shake-flask method is the gold-standard for determining equilibrium solubility. It involves generating a saturated solution of the compound and then measuring the concentration of the dissolved solute.

Causality and Scientific Rationale: This method is designed to ensure that a true equilibrium is reached between the undissolved solid and the dissolved solute, which defines the absolute solubility at a given temperature. Using an excess of solid material guarantees saturation. The agitation period must be sufficient to allow the dissolution rate to equal the precipitation rate. Subsequent filtration through a non-adsorbing filter is crucial to separate all undissolved solids before analysis, preventing artificially high results. Quantification via a validated, specific method like HPLC ensures accurate measurement of only the target analyte.

Step-by-Step Methodology:

-

Preparation:

-

For each solvent, add an excess amount of this compound to a series of glass vials. An amount that is visibly in excess of what will dissolve is required (e.g., 10-20 mg in 1 mL of solvent).

-

Add the specified volume of the selected solvent to each vial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a mechanical shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A 24-48 hour period is common, but the ideal time should be determined by taking measurements at sequential time points (e.g., 24, 48, 72 hours) until the concentration plateaus.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) into a clean analysis vial. The filter material should be pre-validated for low compound binding. This step is critical to remove all undissolved microparticulates.

-

-

Analysis and Quantification:

-

Prepare a series of calibration standards of the compound in the same solvent at known concentrations.

-

Analyze the filtered sample and calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Determine the concentration of the compound in the filtered sample by comparing its response to the calibration curve.

-

-

Reporting:

-

Report the solubility in units of mg/mL or µg/mL.

-

The experiment should be performed in at least triplicate for each solvent system.

-

Workflow Diagram: Equilibrium Solubility Assessment

Caption: Workflow for Shake-Flask Equilibrium Solubility.

Conclusion

While published data on the specific physical properties of this compound are scarce, its identity as a hydrochloride salt allows for reasoned predictions of its behavior. A high melting point and good solubility in polar solvents are expected. However, for rigorous scientific and drug development purposes, these properties must be determined empirically. The detailed protocols provided in this guide for capillary melting point determination and equilibrium shake-flask solubility assessment represent the industry-standard methodologies for generating reliable and reproducible data. Adherence to these robust experimental designs will ensure a solid foundation for any further research, formulation, or development activities involving this important pharmaceutical intermediate.

References

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Molbase. Synthesis of 8-chloro-7-mercapto-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]

-

MySkinRecipes. This compound. [Link]

-

BearWorks. Increasing Solubility Of Active Pharmaceutical Ingredients In Topical Creams Using Soluplus®. [Link]

-

World Health Organization (WHO). Annex 4: Guidance on the design and conduct of biopharmaceutics classification system-based biowaiver studies. [Link]

-

MDPI. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]

-

University of Calgary. Melting point determination. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines [mdpi.com]

- 3. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. prepchem.com [prepchem.com]

- 6. 8-Chloro-1,2,3,4-tetrahydroisoquinoline | CAS#:75416-50-1 | Chemsrc [chemsrc.com]

- 7. 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H10Cl3N | CID 123919 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride: Key Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract